Survivin is predominantly expressed in embryonic tissues and various cancers, including melanoma and colorectal cancer. The specific sequence of Murine Survivin (20-28) corresponds to amino acids 20 to 28 of the murine survivin protein, which plays a crucial role in tumorigenesis and resistance to chemotherapy .
The synthesis of Murine Survivin (20-28) can be achieved through solid-phase peptide synthesis (SPPS), a widely used method that allows for the efficient assembly of peptides. This technique involves the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage steps to yield the final peptide product.
The molecular structure of Murine Survivin (20-28) consists of a linear chain of amino acids with specific side chains that contribute to its biochemical properties. The sequence is critical for its binding affinity to MHC molecules, which facilitates T-cell recognition.
The exact sequence of Murine Survivin (20-28) is:
This sequence has been shown to bind effectively to H-2 Db molecules, which are essential for T-cell activation in murine models .
Murine Survivin (20-28) can undergo various biochemical interactions, primarily involving binding to major histocompatibility complex (MHC) molecules on antigen-presenting cells. This interaction is crucial for eliciting an immune response.
The mechanism of action for Murine Survivin (20-28) primarily involves its role as an antigen that stimulates an immune response against tumor cells. When presented by MHC class I molecules, it activates CD8+ T-cells, leading to targeted cytotoxic activity against cells expressing survivin.
Research indicates that immunization with this peptide can lead to the generation of survivin-specific cytotoxic T lymphocytes that effectively suppress tumor growth in murine models .
Relevant analyses often involve assessing the peptide's stability under different pH levels and temperatures to ensure efficacy in therapeutic applications .
Murine Survivin (20-28) has several scientific applications:
These applications highlight the potential of Murine Survivin (20-28) as both a research tool and a therapeutic agent in oncology.
Murine Survivin (20-28), with the amino acid sequence ATFKNWPFL, is a peptide fragment derived from the N-terminal region of the full-length survivin protein (BIRC5). This region resides within the Baculoviral IAP Repeat (BIR) domain (amino acids 18–88), which is stabilized by a zinc finger coordinated by Cys57, Cys60, His77, and Cys84 [9]. The BIR domain is critical for protein-protein interactions, particularly with partners like X-linked IAP (XIAP) and Aurora B kinase. Structurally, Survivin (20-28) contains an H-2Kd-restricted cytotoxic T-lymphocyte (CTL) epitope, enabling its recognition by MHC class I molecules for immune surveillance [6]. Key residues include:
Table 1: Molecular Characteristics of Murine Survivin (20-28)
Property | Detail |
---|---|
Amino Acid Sequence | ATFKNWPFL |
Localization | BIR domain (aa 18-88) |
MHC Restriction | H-2Kd (murine) |
Key Functional Residues | Phe22, Trp26, Leu28 |
Stabilizing Interactions | Zinc finger (Cys57, Cys60, His77, Cys84) |
Survivin (20-28) is embedded within a protein that functions as a nodal hub in oncogenesis through two primary mechanisms:
Table 2: Functional Roles of Survivin in Oncogenesis
Process | Mechanism | Outcome |
---|---|---|
Mitosis | CPC localization to centromeres | Accurate chromosome segregation |
Cytokinesis | Microtubule stabilization at midbody | Completion of cell division |
Apoptosis Inhibition | XIAP stabilization; SMAC sequestration | Caspase-9/-3 suppression |
Cell Cycle | G2/M transition via CDC2 phosphorylation | Uncontrolled proliferation |
The expression of murine survivin is tightly controlled through multiple regulatory layers:
Table 3: Regulatory Mechanisms of Murine Survivin Expression
Regulatory Level | Mechanism | Effect on Survivin |
---|---|---|
Transcriptional | STAT3/E2F binding to CDE/CHR elements | ↑ Expression in G2/M phase |
p53-p21-Rb-E2F repression cascade | ↓ Expression during DNA damage | |
Post-Translational | Thr34 phosphorylation by CDC2 | ↑ Stability during mitosis |
Ubiquitination by XAF1 | ↓ Proteasomal degradation | |
MicroRNA Regulation | miR-150-5p targeting mRNA | ↓ Translation efficiency |
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